(R)-2-Methoxypropylamine: A Comprehensive Technical Guide for Advanced Synthesis
(R)-2-Methoxypropylamine: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
(R)-2-Methoxypropylamine is a chiral primary amine that serves as a valuable building block in modern organic and medicinal chemistry. Its defined stereochemistry and bifunctional nature, possessing both a nucleophilic amine and a methoxy group, make it a critical intermediate in the enantioselective synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-Methoxypropylamine, detailed protocols for its synthesis and purification, thorough spectral characterization, and insights into its applications in drug development and asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chiral synthon.
Introduction: The Strategic Value of (R)-2-Methoxypropylamine
Chiral amines are fundamental components in the synthesis of a vast array of biologically active molecules. The precise three-dimensional arrangement of functional groups is often paramount to a molecule's therapeutic efficacy and safety profile. (R)-2-Methoxypropylamine, with its stereocenter at the second carbon, offers a reliable platform for introducing chirality into a target molecule early in a synthetic sequence. The presence of the methoxy group can influence the molecule's polarity, solubility, and metabolic stability, making it a desirable feature in drug design.
This guide moves beyond a simple recitation of data to provide a holistic understanding of (R)-2-Methoxypropylamine, from its fundamental properties to its practical application in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of (R)-2-Methoxypropylamine is essential for its effective handling, reaction optimization, and purification. While experimentally determined data for this specific enantiomer is not widely published, a combination of data for the racemic mixture and predicted values provides a solid foundation.
Table 1: Physicochemical Properties of Methoxypropylamine Isomers
| Property | (R)-2-Methoxypropylamine | Racemic 1-Methoxy-2-propylamine | 3-Methoxypropylamine (MOPA) |
| CAS Number | 162356-14-1[1] | 37143-54-7[2] | 5332-73-0 |
| Molecular Formula | C₄H₁₁NO[1] | C₄H₁₁NO[2] | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol [1] | 89.14 g/mol [2] | 89.14 g/mol |
| Appearance | Colorless liquid (predicted) | Colorless liquid with a pungent, ammonia-like odor[2] | Clear, colorless liquid with an ammonia-like odor |
| Boiling Point | 100.7 ± 13.0 °C (Predicted)[3] | 92.5-93.5 °C / 743 mmHg | 116-118 °C[4] |
| Density | 0.849 ± 0.06 g/cm³ (Predicted)[3] | 0.845 g/mL at 25 °C | 0.870 - 0.880 g/mL at 20°C |
| Solubility | Miscible with water (inferred) | Soluble in water[2] | Completely miscible in water, alcohols, ethers, acetone[5] |
| Specific Rotation ([α]D) | Negative value expected (enantiomer of (S)-form) | Not applicable | Not applicable |
Note: The specific rotation for the (S)-enantiomer is reported as +15.27° (c=1.00g/100mL, DMF, 20°C, 589nm) by some suppliers, implying the (R)-enantiomer will have a negative rotation of a similar magnitude. However, experimental verification is recommended.
Synthesis of (R)-2-Methoxypropylamine
The enantioselective synthesis of (R)-2-Methoxypropylamine can be achieved through several strategic approaches. The choice of method often depends on the available starting materials, scalability, and desired enantiomeric purity.
Biocatalytic Synthesis via Asymmetric Amination
Enzymatic synthesis using (R)-selective transaminases represents a highly efficient and environmentally benign route to (R)-2-Methoxypropylamine. This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.
Figure 2: Chiral resolution via diastereomeric salt formation.
Experimental Protocol: Diastereomeric Salt Resolution
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Salt Formation: Dissolve racemic 2-methoxypropylamine in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5-1.0 equivalents), in the same solvent.
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Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
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Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
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Liberation of the Free Amine: Dissolve the isolated salt in water and basify to a pH > 11 with a strong base (e.g., NaOH).
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Extraction and Purification: Extract the liberated (R)-2-Methoxypropylamine with an organic solvent, dry the organic phase, and purify by distillation as described in the biocatalytic protocol. The enantiomeric excess should be determined by chiral HPLC or NMR analysis.
Spectral Characterization
While specific, peer-reviewed spectral data for (R)-2-Methoxypropylamine is scarce, the following represents the expected spectral characteristics based on its structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for structural confirmation. The expected signals for (R)-2-Methoxypropylamine are:
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A doublet for the methyl group protons (-CH₃) adjacent to the chiral center.
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A multiplet for the proton on the chiral center (-CH-).
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A multiplet for the methylene protons (-CH₂-).
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A singlet for the methoxy group protons (-OCH₃).
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A broad singlet for the amine protons (-NH₂).
Determination of Enantiomeric Excess by ¹H NMR: The enantiomeric purity can be determined by derivatizing the amine with a chiral agent, such as Mosher's acid chloride, or by using a chiral solvating agent like (S)-BINOL, which will induce separate signals for the two enantiomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should exhibit four distinct signals corresponding to the four unique carbon atoms in the molecule:
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The methyl carbon (-CH₃).
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The chiral methine carbon (-CH-).
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The methylene carbon (-CH₂-).
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The methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.
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C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region.
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N-H bend: An absorption band around 1600 cm⁻¹.
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C-O stretch: A strong absorption in the 1060-1150 cm⁻¹ region, indicative of the ether linkage.
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z = 89. Key fragmentation patterns would likely involve the loss of a methyl group, a methoxy group, or cleavage adjacent to the amine.
Applications in Drug Development and Asymmetric Synthesis
(R)-2-Methoxypropylamine is a valuable chiral building block for the synthesis of more complex chiral molecules. Its primary amine functionality allows for a wide range of transformations, including amidation, reductive amination, and nucleophilic substitution reactions.
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Pharmaceutical Synthesis: Chiral amines are integral components of many APIs. The (R)-2-methoxypropyl moiety can be incorporated into drug candidates to impart specific stereochemistry, which is often crucial for binding to biological targets and achieving the desired therapeutic effect while minimizing off-target side effects.
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Chiral Ligands and Catalysts: The amine group can be further functionalized to create chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.
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Resolving Agent: As a chiral amine itself, it has the potential to be used as a resolving agent for racemic acids.
Safety and Handling
Based on the safety data for the racemic mixture and related amines, (R)-2-Methoxypropylamine should be handled with appropriate precautions. [2][6]
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Hazards: It is expected to be a highly flammable liquid and vapor. It is likely harmful if swallowed and causes severe skin burns and eye damage. It may also be harmful to aquatic life. [2][6]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or with respiratory protection.
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Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. * Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
(R)-2-Methoxypropylamine is a chiral synthon with significant potential in asymmetric synthesis and drug development. While detailed experimental data for this specific enantiomer is not yet widely available in the public domain, this guide provides a comprehensive framework based on established chemical principles and data from closely related compounds. The synthetic routes outlined, particularly the enzymatic approach, offer efficient pathways to this valuable molecule. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like (R)-2-Methoxypropylamine will undoubtedly increase.
References
- RXCHEMICALS. MethoxyPropyl Amine. [URL: https://www.rxmarine.com/methoxypropyl-amine]
- Ataman Kimya. METHOXYPROPYLAMINE (MOPA). [URL: https://www.ataman-kimya.com/methoxypropylamine-mopa-_d137.html]
- North Metal and Chemical Company. Technical Data Sheet METHOXYPROPYLAMINE (MOPA). [URL: https://nmc-nic.com/wp-content/uploads/2018/01/MOPA.pdf]
- PubChem. 2-Methoxypropene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8300]
- PubChem. (R)-2-Methoxypropylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42427145]
- Smolecule. Buy 1-Methoxy-2-propylamine. [URL: https://www.smolecule.com/cas-37143-54-7-1-methoxy-2-propylamine.html]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC158090050&productDescription=2-METHOXYPROPENE%2C+98%2B%25%2C+STAB.+W%2F+0.1%25+BHT&vendorId=VN00032119&countryCode=US&language=en]
- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/msds?productName=AC158090050]
- PubChem. Methoxyisopropylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123458]
- Capot Chemical. Specifications of (R)-2-Methoxypropylamine. [URL: https://www.capotchem.com/cas-162356-14-1.html]
- Google Patents. CN101328129A - Preparation of 3-methoxy propanamine. [URL: https://patents.google.
- Univar Solutions. 3-Methoxypropylamine. [URL: https://www.univarsolutions.com/product-search/p.3-methoxypropylamine.16128303]
- Benchchem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. [URL: https://www.benchchem.com/product/bcp151147/technical-guide]
- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. [URL: https://patents.google.
- ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [URL: https://www.researchgate.net/figure/Semi-preparative-synthesis-of-S-1-methoxypropan-2-amine-S-2d_fig4_342502621]
- ChemicalBook. (S)-2-Methoxypropylamine | 907943-71-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52520112.htm]
Sources
- 1. (R)-2-Methoxypropylamine | C4H11NO | CID 42427145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-Methoxypropylamine | 907943-71-9 [chemicalbook.com]
- 4. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
